An In-depth Technical Guide to the Chemical Properties of 2,5-Bis(iodomethyl)-1,4-dioxane
An In-depth Technical Guide to the Chemical Properties of 2,5-Bis(iodomethyl)-1,4-dioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(iodomethyl)-1,4-dioxane is a halogenated heterocyclic compound that holds significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its bifunctional nature, arising from the two iodomethyl groups attached to the 1,4-dioxane core, allows for a variety of chemical transformations, making it an attractive scaffold for the synthesis of more complex molecules, including potential pharmaceutical candidates. The 1,4-dioxane ring system itself is a common motif in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug molecules. This guide provides a comprehensive overview of the known chemical properties of 2,5-Bis(iodomethyl)-1,4-dioxane, including its physical characteristics, synthesis, reactivity, and potential applications in drug development.
Chemical and Physical Properties
2,5-Bis(iodomethyl)-1,4-dioxane is a disubstituted derivative of 1,4-dioxane, a well-known cyclic ether. The introduction of the iodomethyl groups significantly influences its physical and chemical properties. The compound exists as stereoisomers, with the cis and trans diastereomers being the most common. The specific stereochemistry can influence the molecule's conformation and reactivity.
A summary of the key quantitative data for 2,5-Bis(iodomethyl)-1,4-dioxane is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀I₂O₂ | [1][2] |
| Molecular Weight | 367.95 g/mol | [1][2] |
| Appearance | Off-White Solid | [1] |
| Density | 2.185 g/cm³ | [3] |
| Boiling Point | 343.4 °C at 760 mmHg | [3] |
| Flash Point | 161.5 °C | [3] |
| CAS Number | 101084-46-2 (Mixture of Diastereomers) | [1] |
| 56127-59-4 ((2R,5S)-rel-) | [3] |
Table 1: Physical and Chemical Properties of 2,5-Bis(iodomethyl)-1,4-dioxane
Synthesis
Experimental Protocol: Proposed Synthesis of 2,5-Bis(iodomethyl)-1,4-dioxane from 2,5-Bis(hydroxymethyl)-1,4-dioxane
This protocol is based on analogous iodination reactions of diols.
Materials:
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2,5-Bis(hydroxymethyl)-1,4-dioxane
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Triphenylphosphine
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Iodine
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Dichloromethane (anhydrous)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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To a solution of 2,5-bis(hydroxymethyl)-1,4-dioxane (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.2 equivalents).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of iodine (2.2 equivalents) in dichloromethane to the stirred mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
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Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford 2,5-Bis(iodomethyl)-1,4-dioxane.
Figure 1: Proposed synthetic workflow for 2,5-Bis(iodomethyl)-1,4-dioxane.
Reactivity
The primary mode of reactivity for 2,5-Bis(iodomethyl)-1,4-dioxane is nucleophilic substitution at the iodomethyl groups. The carbon-iodine bond is relatively weak and iodine is an excellent leaving group, making this compound an effective dielectrophile for the introduction of the 1,4-dioxane scaffold into other molecules.
Nucleophilic Substitution Reactions
2,5-Bis(iodomethyl)-1,4-dioxane is expected to react readily with a variety of nucleophiles, including amines, thiols, and alkoxides. These reactions would lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. Such reactions are fundamental in the construction of more complex molecular architectures.
Experimental Protocol: General Procedure for Nucleophilic Substitution
This general protocol can be adapted for various nucleophiles.
Materials:
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2,5-Bis(iodomethyl)-1,4-dioxane
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Nucleophile (e.g., a primary or secondary amine, a thiol) (2.2 equivalents)
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A suitable base (e.g., triethylamine, potassium carbonate), if necessary
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A suitable solvent (e.g., acetonitrile, DMF, THF)
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Standard workup and purification reagents
Procedure:
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Dissolve 2,5-Bis(iodomethyl)-1,4-dioxane (1 equivalent) in a suitable solvent under an inert atmosphere.
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Add the nucleophile (2.2 equivalents) and a base (if required to deprotonate the nucleophile).
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Stir the reaction mixture at room temperature or with heating, monitoring the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and quench if necessary.
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Perform an appropriate aqueous workup to remove salts and excess reagents.
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Extract the product into a suitable organic solvent.
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Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Figure 2: General scheme for nucleophilic substitution reactions.
Applications in Drug Development
The 1,4-dioxane moiety is a recognized structural motif in a number of biologically active compounds and approved drugs.[4] Its presence can influence a molecule's solubility, metabolic stability, and ability to form hydrogen bonds. 2,5-Bis(iodomethyl)-1,4-dioxane, as a bifunctional building block, offers a convenient entry point for the synthesis of novel dioxane-containing compounds for screening in drug discovery programs.
While specific examples of marketed drugs synthesized directly from 2,5-Bis(iodomethyl)-1,4-dioxane are not prominent in the literature, its potential lies in the ability to create diverse libraries of compounds. For instance, reaction with various diamines could lead to the formation of macrocyclic structures or bis-substituted compounds with potential applications as enzyme inhibitors or receptor ligands.
Figure 3: Potential for generating diverse molecular libraries.
Spectroscopic Data
Detailed spectroscopic data (NMR and IR) for 2,5-Bis(iodomethyl)-1,4-dioxane are not widely published. However, based on the structure, the following characteristic signals would be expected:
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¹H NMR: Signals corresponding to the protons on the dioxane ring, likely in the region of 3.5-4.5 ppm, and signals for the iodomethyl protons (CH₂I), which would be expected to appear further downfield, likely in the range of 3.0-3.5 ppm. The coupling patterns would depend on the stereochemistry of the molecule.
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¹³C NMR: Resonances for the carbons of the dioxane ring and a distinct signal for the iodomethyl carbons, which would be shifted to a higher field (lower ppm value) compared to the corresponding bromomethyl or chloromethyl analogues due to the heavy atom effect of iodine.
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IR Spectroscopy: Characteristic C-O stretching vibrations for the ether linkages in the dioxane ring, typically in the region of 1100-1200 cm⁻¹. C-H stretching and bending vibrations would also be present. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Conclusion
2,5-Bis(iodomethyl)-1,4-dioxane is a valuable synthetic intermediate with the potential for broad application in organic synthesis and medicinal chemistry. Its ability to undergo facile nucleophilic substitution reactions makes it an ideal scaffold for the construction of diverse molecular architectures. While detailed experimental protocols and specific applications in drug development are not extensively documented in publicly available literature, the fundamental chemical properties of this compound suggest that it is a promising tool for researchers and scientists engaged in the design and synthesis of novel chemical entities. Further exploration of its reactivity and its utilization in the synthesis of biologically active molecules is warranted.
